An In-Depth Technical Guide to the Core Basic Properties of 1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile
An In-Depth Technical Guide to the Core Basic Properties of 1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental properties of 1H-pyrrolo[2,3-b]pyridine-3-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry. This document collates available data on its chemical and physical characteristics, outlines relevant experimental protocols, and explores its biological significance, particularly as a scaffold for kinase inhibitors.
Core Chemical and Physical Properties
The 1H-pyrrolo[2,3-b]pyridine scaffold, also known as 7-azaindole, is a key structural motif in numerous biologically active compounds. The introduction of a carbonitrile group at the 3-position significantly influences its chemical reactivity and potential as a pharmacophore. While specific experimental data for 1H-pyrrolo[2,3-b]pyridine-3-carbonitrile is limited in publicly available literature, the properties of the parent compound and related derivatives provide valuable insights.
Table 1: Physicochemical Properties of 1H-Pyrrolo[2,3-b]pyridine and Related Derivatives
| Property | 1H-Pyrrolo[2,3-b]pyridine | 1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile (Predicted/Inferred) |
| Molecular Formula | C₇H₆N₂[1][2] | C₈H₅N₃ |
| Molecular Weight | 118.14 g/mol [1] | 143.15 g/mol |
| Appearance | White to light yellow or light orange powder/crystal | Solid (form to be determined experimentally) |
| Melting Point | 104.0 to 107.0 °C | Not available |
| Boiling Point | 270 °C[1] | Not available |
| Solubility | Soluble in methanol | Likely soluble in polar organic solvents like DMSO and DMF |
| pKa | Not available | Not available |
Synthesis and Characterization: Experimental Protocols
The synthesis of 1H-pyrrolo[2,3-b]pyridine-3-carbonitrile can be approached through various established synthetic methodologies for functionalizing the 7-azaindole core. A general and plausible synthetic strategy is outlined below, based on common organic chemistry transformations.
Illustrative Synthesis Protocol
A common route to substituted 1H-pyrrolo[2,3-b]pyridines involves the construction of the pyrrole ring onto a pre-functionalized pyridine precursor. Introduction of the carbonitrile group at the C3 position can be achieved through various methods, including the Sandmeyer reaction from a 3-amino precursor or direct cyanation of a 3-halo-7-azaindole derivative.
Experimental Workflow for a Potential Synthesis Route
Caption: A potential synthetic workflow for 1H-pyrrolo[2,3-b]pyridine-3-carbonitrile.
Step 1: Synthesis of a 2-Amino-3-substituted Pyridine
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Reactants: A suitable 3-substituted pyridine (e.g., 3-halopyridine).
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Reagents: A nitrogen source, such as an amine, often in the presence of a palladium catalyst (e.g., Buchwald-Hartwig amination).
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Solvent: An appropriate organic solvent like toluene or dioxane.
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Conditions: The reaction is typically heated under an inert atmosphere.
Step 2: Construction of the Fused Pyrrole Ring
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Reactants: The 2-amino-3-substituted pyridine from the previous step.
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Reagents: A reagent that provides the remaining two carbons of the pyrrole ring, such as a chloroacetaldehyde or a similar synthon.
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Conditions: This cyclization is often carried out in a suitable solvent under reflux.
Step 3: Halogenation at the C3-Position
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Reactants: The 1H-pyrrolo[2,3-b]pyridine core.
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Reagents: A halogenating agent like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS).
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Solvent: A solvent such as dichloromethane (DCM) or chloroform.
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Conditions: The reaction is typically performed at room temperature or with gentle heating.
Step 4: Cyanation of the 3-Halo-1H-pyrrolo[2,3-b]pyridine
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Reactants: 3-Halo-1H-pyrrolo[2,3-b]pyridine.
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Reagents: A cyanide source, such as copper(I) cyanide (CuCN) or zinc cyanide (Zn(CN)₂), often in the presence of a palladium catalyst.
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Solvent: A polar aprotic solvent like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).
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Conditions: The reaction mixture is heated to facilitate the cyanation.
Characterization Methods
The synthesized 1H-pyrrolo[2,3-b]pyridine-3-carbonitrile would be characterized using standard analytical techniques to confirm its structure and purity.
Table 2: Analytical and Spectroscopic Characterization
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons on both the pyridine and pyrrole rings, and the N-H proton of the pyrrole. The chemical shifts and coupling constants would be characteristic of the 7-azaindole ring system. |
| ¹³C NMR | Resonances for the eight carbon atoms in the molecule, including the characteristic chemical shift for the nitrile carbon. |
| IR Spectroscopy | A sharp absorption band characteristic of the C≡N stretching vibration, typically in the range of 2220-2260 cm⁻¹. Also, N-H stretching vibrations from the pyrrole ring. |
| Mass Spectrometry | The molecular ion peak corresponding to the exact mass of C₈H₅N₃. |
| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating the purity of the compound. |
| Elemental Analysis | The percentage composition of Carbon, Hydrogen, and Nitrogen should be in agreement with the calculated values for the molecular formula C₈H₅N₃. |
Biological Activity and Signaling Pathways
The 1H-pyrrolo[2,3-b]pyridine scaffold is a well-established "hinge-binding" motif in many kinase inhibitors. These compounds often act as ATP-competitive inhibitors by forming hydrogen bonds with the hinge region of the kinase domain. The nitrile group at the C3-position can serve as a hydrogen bond acceptor and can be a key interaction point with the target protein.
Derivatives of 1H-pyrrolo[2,3-b]pyridine have shown potent inhibitory activity against several important kinase targets, including Fibroblast Growth Factor Receptors (FGFRs) and Janus Kinases (JAKs).[3][4]
Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway
Abnormal activation of the FGFR signaling pathway is a known driver in various cancers.[3][5] FGFRs are receptor tyrosine kinases that, upon binding to fibroblast growth factors (FGFs), dimerize and autophosphorylate, leading to the activation of downstream signaling cascades.
Caption: Simplified FGFR signaling pathway.
As illustrated, the activation of FGFR can trigger multiple downstream pathways, including the RAS-MEK-ERK, PLCγ, and PI3K-Akt pathways, which ultimately regulate cellular processes like proliferation and angiogenesis.[3] 1H-pyrrolo[2,3-b]pyridine-based inhibitors would act by blocking the initial autophosphorylation of the FGFR, thereby inhibiting the entire downstream cascade.
Safety and Handling
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Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
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Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.
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Storage: Store in a cool, dry place, away from incompatible materials. Keep the container tightly sealed.
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First Aid:
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In case of skin contact: Wash with plenty of soap and water.
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In case of eye contact: Rinse cautiously with water for several minutes.
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If inhaled: Move the person to fresh air.
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If swallowed: Rinse mouth. Do NOT induce vomiting. Seek medical attention.
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Conclusion
1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile is a promising heterocyclic scaffold with significant potential for the development of novel therapeutics, particularly in the area of kinase inhibition. This technical guide has summarized the available information on its basic properties, provided a plausible framework for its synthesis and characterization, and highlighted its relevance in targeting key signaling pathways implicated in disease. Further experimental investigation is warranted to fully elucidate the specific properties and biological activities of this compound.
References
- 1. 1H-Pyrrolo(2,3-b)pyridine | C7H6N2 | CID 9222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1H-Pyrrolo[2,3-b]pyridine [webbook.nist.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
